![molecular formula C11H12ClNO B6247031 2-chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one CAS No. 872423-53-5](/img/no-structure.png)
2-chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one
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Overview
Description
“2-chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one” is a quinoline derivative. Quinolines are aromatic compounds that contain two fused rings, a benzene ring and a pyridine ring . In this case, the quinoline is partially hydrogenated (tetrahydro) and has a chlorine atom and two methyl groups attached to it, as well as a ketone functional group .
Molecular Structure Analysis
The molecule is likely to have a rigid, bicyclic structure due to the quinoline core. The chlorine atom, being an electronegative element, would add polarity to the molecule. The two methyl groups would add bulkiness and could influence the compound’s reactivity and interactions .Chemical Reactions Analysis
As a quinoline derivative, this compound could potentially undergo a variety of chemical reactions. The chlorine atom might be replaced in a nucleophilic substitution reaction. The ketone could undergo reactions typical for carbonyl groups, such as reduction or condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, boiling point, and stability .Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one involves the condensation of 2-chloro-3,4-dimethylpyridine with cyclohexanone followed by reduction and cyclization.", "Starting Materials": [ "2-chloro-3,4-dimethylpyridine", "cyclohexanone", "sodium borohydride", "acetic acid", "sodium hydroxide", "ethanol" ], "Reaction": [ "2-chloro-3,4-dimethylpyridine is reacted with cyclohexanone in the presence of acetic acid to form 2-chloro-6,6-dimethyl-5-cyclohexyl-5,6,7,8-tetrahydroquinoline.", "Sodium borohydride is added to the reaction mixture to reduce the ketone group to an alcohol.", "The resulting alcohol is then cyclized using sodium hydroxide in ethanol to form 2-chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one." ] } | |
CAS RN |
872423-53-5 |
Product Name |
2-chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one |
Molecular Formula |
C11H12ClNO |
Molecular Weight |
209.7 |
Purity |
97 |
Origin of Product |
United States |
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